Mabuterol Hydrochloride

Description

Significance of Beta-Adrenergic Receptor Agonists in Therapeutic Research

Beta-adrenergic receptor agonists are a class of drugs that play a crucial role in therapeutic research by mimicking the effects of naturally occurring catecholamines like epinephrine (B1671497) and norepinephrine (B1679862). mdpi.com These compounds bind to and activate beta-adrenergic receptors, which are found on the surface of various cells throughout the body, including in the smooth muscle of the airways, the heart, and adipose tissue. ebiohippo.com The activation of these receptors triggers a cascade of intracellular signaling events, primarily mediated by adenylyl cyclase, which leads to a range of physiological responses. ncats.io

In therapeutic research, the significance of beta-adrenergic agonists lies in their ability to be designed with selectivity for different receptor subtypes (β1, β2, and β3), allowing for targeted treatment of specific conditions. ebiohippo.com For instance, β2-adrenergic agonists are a cornerstone in the management of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD) due to their potent bronchodilatory effects. mdpi.com By selectively targeting β2 receptors in the lungs, these agonists induce relaxation of the airway smooth muscle, leading to improved airflow. mdpi.comontosight.ai Ongoing research also explores the potential of β2-agonists in managing other conditions, such as certain neurodegenerative disorders. core.ac.uk The continuous development of more selective and longer-acting beta-adrenergic agonists is a significant focus of pharmacological research, aiming to enhance therapeutic efficacy.

Overview of Mabuterol (B30384) Hydrochloride's Role in Pharmacology

Mabuterol hydrochloride is a selective and orally active beta-2 adrenergic receptor (ADRB2) agonist. medchemexpress.com Its primary pharmacological action is to stimulate β2 receptors, which leads to the relaxation of smooth muscles, particularly in the airways. ontosight.ai This makes it effective as a bronchodilator. ontosight.ai Research has shown that mabuterol can suppress the increase of intracellular Ca2+ induced by agents like PDGF-BB, which is a mechanism that contributes to its inhibitory effect on the proliferation of airway smooth muscle cells. medchemexpress.com Furthermore, studies have indicated that this compound can suppress the protein expressions of Drp-1, cyclinD1, and PCNA, while enhancing the expression of Mfn-2. medchemexpress.com

Mabuterol is a long-acting β2-adrenergic agonist that stimulates adenylyl cyclase activity and the closing of calcium channels. ncats.io At high concentrations, it can also antagonize beta-1 adrenoceptors. ncats.io The compound exists as a racemate, and studies have shown that the R enantiomer of mabuterol is more potent and has a longer half-life than the S enantiomer. ebiohippo.comncats.iomiamivalleyjails.orgbiocompare.com

Historical Context of this compound Discovery and Initial Research

The development of this compound emerged from research focused on synthesizing new 4-amino-phenyl-aminoethanol analogues, with clenbuterol (B1669167) serving as a lead structure. nih.gov The goal was to create compounds with high intrinsic beta-2 mimetic activities. nih.gov In this context, Mabuterol, with the chemical name dl-1-(4-amino-3-chloro-5-trifluoromethyl-phenyl)-2-tert.-butylamino-ethanol hydrochloride, was synthesized and selected for clinical development. nih.gov The synthesis of these new analogues, including the intermediary acetophenone (B1666503) derivatives and the resolution of mabuterol into its enantiomers, was a key part of this research. nih.gov

Initial pharmacological studies investigated the effects of mabuterol on various systems and compared them with isoprenaline and salbutamol (B1663637). nih.gov These early studies confirmed its properties as a selective beta-2 stimulant. nih.gov Subsequent research further elucidated its mechanism of action, including its effects on intracellular calcium levels in airway smooth muscle cells. nih.gov

Detailed Research Findings

Synthesis of this compound

One of the documented synthesis routes for this compound starts from 4'-amino-3'-chloro-5'-(trifluoromethyl)acetophenone. The process involves several key steps:

Bromination: The starting material, 4'-amino-3'-chloro-5'-(trifluoromethyl)acetophenone, undergoes bromination.

Reaction with tert-butylamine (B42293): The resulting bromo compound is then reacted with tert-butylamine.

Reduction: The intermediate product is reduced using sodium borohydride (B1222165) to form the mabuterol base.

Hydrochloride Salt Formation: The final step involves the formation of the hydrochloride salt.

A more detailed synthesis pathway described in the literature involves the following transformations:

Chlorination of 4-amino-3-trifluoromethylbenzoic acid gives 4-amino-3-chloro-5-trifluoromethylbenzoic acid. drugfuture.com

This is then transformed in two steps to 4'-amino-3'-chloro-5'-trifluoromethylacetophenone via its acid chloride and diethyl malonate. drugfuture.com

UV-catalyzed bromination with bromine in glacial acetic acid yields the corresponding alpha-bromoketone. drugfuture.com

Reaction with tert-butylamine in isopropanol (B130326) leads to 4'-amino-2-tert-butylamino-3'-chloro-5'-trifluoromethylacetophenone, which is then reduced with sodium borohydride to the mabuterol base. drugfuture.com

The final hydrochloride salt is obtained by treatment with hydrochloric acid. drugfuture.com

The resolution of the optical isomers of mabuterol has been achieved via the formation of diastereomeric esters using (-)-methoxycarbonyl chloride. drugfuture.com

Another described synthesis involves the hydrogenation of 1-(4'-amino-3'-chloro-5'-trifluoromethyl-phenyl)-2-(N-benzyl-N-tert.butylamino)-ethanol in the presence of a palladium/coal-catalyst.

Pharmacological Research Data

Pharmacological studies have provided detailed insights into the activity of this compound. In comparative studies with isoprenaline and salbutamol, mabuterol demonstrated distinct effects on the central nervous system, striated muscle, and metabolism. nih.gov

| Parameter | Finding | Reference |

| Receptor Selectivity | Selective beta-2 adrenergic receptor agonist. | medchemexpress.com |

| Mechanism of Action | Stimulates adenylyl cyclase, closes calcium channels, and suppresses intracellular Ca2+ increase. | ncats.iomedchemexpress.com |

| Enantiomer Activity | The R enantiomer is more potent than the S enantiomer. | ebiohippo.comncats.iomiamivalleyjails.orgbiocompare.com |

| Effect on Airway Smooth Muscle Cells | Inhibits proliferation and suppresses protein expressions of Drp-1, cyclinD1, and PCNA. | medchemexpress.com |

| Cardiovascular Effects | Decreases blood pressure in rats and increases heart rate and contractile force in guinea pigs. | medkoo.com |

| Metabolic Effects | Increases plasma levels of glucose, lactic acid, and free fatty acids. | nih.gov |

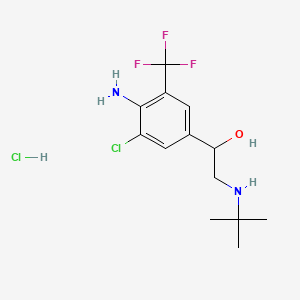

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]-2-(tert-butylamino)ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClF3N2O.ClH/c1-12(2,3)19-6-10(20)7-4-8(13(15,16)17)11(18)9(14)5-7;/h4-5,10,19-20H,6,18H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMCDXJOMPMIKGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)C(F)(F)F)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19Cl2F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3046798 | |

| Record name | Mabuterol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54240-36-7 | |

| Record name | Benzenemethanol, 4-amino-3-chloro-α-[[(1,1-dimethylethyl)amino]methyl]-5-(trifluoromethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54240-36-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mabuterol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenethyl alcohol, 4-amino-alpha-(tert-butylamino)-3-chloro-5-(trifluoromethyl)-,monohydrochloride, (+-)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MABUTEROL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/536V290790 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Pharmacological Investigations of Mabuterol Hydrochloride

Mechanism of Action at the Molecular and Cellular Level

The therapeutic effects of Mabuterol (B30384) hydrochloride are rooted in its interaction with specific cellular signaling pathways.

Selective Beta-2 Adrenergic Receptor (ADRB2) Agonism

Mabuterol hydrochloride functions as a selective agonist for the beta-2 adrenergic receptor (ADRB2). medchemexpress.commedchemexpress.comwikipedia.org By binding to and activating these receptors, it initiates a cascade of intracellular events. patsnap.com This selective agonism is crucial to its pharmacological profile, primarily targeting the beta-2 receptors located in the smooth muscle of the airways. patsnap.comnih.gov

Activation of Adenylyl Cyclase Activity

Upon binding to ADRB2, this compound stimulates the activity of adenylyl cyclase, an enzyme embedded in the cell membrane. wikipedia.orgnih.gov This enzyme is responsible for converting adenosine (B11128) triphosphate (ATP) into cyclic adenosine monophosphate (cAMP). nih.govcusabio.com The activation of adenylyl cyclase is a critical step that amplifies the initial signal from the receptor.

Elucidation of cAMP Signaling Pathway Involvement

The increase in intracellular cAMP levels is a key component of the signaling pathway activated by this compound. genome.jpnih.gov cAMP acts as a second messenger, relaying the signal from the cell surface receptor to intracellular effector proteins. cusabio.com This pathway plays a pivotal role in mediating the physiological responses to beta-2 adrenergic stimulation. nih.gov

Role of Protein Kinase A (PKA) and Epac in Downstream Signaling

The elevated levels of cAMP lead to the activation of downstream signaling molecules, primarily Protein Kinase A (PKA) and, to some extent, Exchange protein directly activated by cAMP (Epac). cusabio.comnih.gov PKA, once activated by cAMP, phosphorylates various target proteins within the cell, leading to the ultimate physiological response, such as smooth muscle relaxation. wikipedia.org Epac represents an alternative cAMP-dependent pathway that can also contribute to the cellular effects. nih.govmdpi.com

Receptor Selectivity and Binding Kinetics

A significant aspect of this compound's pharmacology is its preferential binding to beta-2 adrenoceptors over other adrenergic receptor subtypes.

Comparative Selectivity for Beta-2 vs. Beta-1 Adrenoceptors

This compound exhibits a higher affinity for beta-2 adrenoceptors compared to beta-1 adrenoceptors. patsnap.comnih.gov This selectivity is important as beta-1 adrenoceptors are predominantly found in the heart, and their stimulation can lead to cardiovascular side effects. patsnap.comnih.gov Studies have shown that Mabuterol has a more pronounced effect on bronchial muscle (rich in beta-2 receptors) than on cardiac muscle (rich in beta-1 receptors). nih.gov For instance, one study calculated that mabuterol was approximately 7.4 times more selective for bronchial muscle than salbutamol (B1663637), another beta-2 agonist. nih.gov The chemical structure of this compound contributes to its high affinity for beta-2 receptors and lower affinity for beta-1 receptors. patsnap.com

Comparative Selectivity of Beta-Adrenergic Agonists

| Compound | Primary Receptor Target | Notes on Selectivity |

| Mabuterol | Beta-2 | Exhibits high selectivity for beta-2 over beta-1 receptors. patsnap.comnih.gov |

| Isoprenaline | Beta-1 and Beta-2 | A non-selective beta-agonist, affecting both receptor subtypes. nih.gov |

| Salbutamol | Beta-2 | A selective beta-2 agonist, though less selective than mabuterol in some studies. nih.gov |

| Procaterol | Beta-2 | A selective beta-2 agonist. nih.gov |

High Concentration Effects on Beta-1 Adrenoceptors

While Mabuterol is recognized for its specificity for beta-2 adrenoceptors, research indicates that it exhibits a different pharmacological profile at significantly higher concentrations. In-depth studies have revealed that at dosages 200 to 300 times higher than those required for beta-2 stimulation, Mabuterol displays beta-1 blocking activity. nih.gov This effect was observed in investigations on the cardiovascular system, where high doses of Mabuterol led to a decrease in heart rate in animal models, a response contrary to the typical effects of beta-agonists. nih.gov For instance, in guinea pig atria, while low concentrations of Mabuterol slightly increased heart rate and contractile force, it inhibited the positive inotropic effect of isoprenaline at a concentration of 10(-7) g/ml and decreased the maximum driving frequency at 3 X 10(-6) g/ml, demonstrating a beta-1 antagonist action. nih.gov

| Organ/System | Animal Model | This compound Effect at High Concentration | Citation |

|---|---|---|---|

| Heart Rate | Rats, Cats, Dogs | Decreased at 100-1000 µg/kg (i.v.) | nih.gov |

| Guinea Pig Atria | Guinea Pig | Inhibited positive inotropic effect of isoprenaline at 10(-7) g/ml | nih.gov |

| Electrically Driven Left Atrium | Guinea Pig | Decreased maximum driving frequency at 3 X 10(-6) g/ml | nih.gov |

Cellular and Subcellular Effects

Platelet-derived growth factor (PDGF-BB) is a known mitogen that promotes the proliferation of airway smooth muscle cells (ASMCs), a key process in airway remodeling. nih.govnih.gov this compound has been shown to counteract this effect. In in vitro studies, this compound (10-60 µM) inhibited the proliferation of ASMCs induced by PDGF-BB in a dose-dependent manner over 48 hours. medchemexpress.com This anti-proliferative effect suggests a potential role in modulating the structural changes associated with chronic airway diseases.

This compound influences intracellular calcium (Ca2+) levels, which are critical for smooth muscle contraction. Studies have shown that Mabuterol (50 µM) can suppress the increase in intracellular Ca2+ induced by stimulants like PDGF-BB (25 ng/ml). medchemexpress.com The mechanism of action for beta-2 agonists in reducing intracellular Ca2+ often involves inhibiting Ca2+ influx through voltage-gated channels and enhancing its removal from the cell. nih.gov While direct studies on Mabuterol's effect on Acetylcholine (Ach)-stimulated Ca2+ elevation are specific, the general mechanism of beta-2 agonists involves reducing the frequency of Ca2+ oscillations induced by agents like Ach, thereby promoting muscle relaxation. nih.gov

Mitochondrial dynamics, the balance between fission and fusion, are essential for cellular health and function. mdpi.com The proteins Dynamin-related protein 1 (Drp-1) and Mitofusin-2 (Mfn-2) are key regulators of mitochondrial fission and fusion, respectively. mdpi.comnih.govnih.gov Research has demonstrated that this compound can modulate the expression of these proteins in ASMCs stimulated by PDGF-BB. Specifically, after 48 hours of treatment, Mabuterol (50 µM) significantly suppressed the expression of the fission protein Drp-1 and enhanced the expression of the fusion protein Mfn-2. medchemexpress.com This action suggests an influence on mitochondrial morphology and function, shifting the balance away from fission, which is often associated with cellular stress and proliferation, towards fusion. medchemexpress.commdpi.com

The proliferation of cells is tightly controlled by cell cycle regulatory proteins. This compound has been found to affect key proteins involved in the G1/S phase transition. medchemexpress.com In ASMCs stimulated with PDGF-BB, Mabuterol (50 µM) significantly suppressed the protein expression of Cyclin D1 and Proliferating Cell Nuclear Antigen (PCNA) after 48 hours. medchemexpress.com Cyclin D1 is a crucial protein for progression through the G1 phase of the cell cycle, and PCNA is essential for DNA replication. nih.gov By downregulating these proteins, Mabuterol demonstrates an inhibitory effect on the cell cycle machinery, consistent with its observed suppression of ASMC proliferation. medchemexpress.com

| Cellular Process | Key Proteins Modulated | Effect of this compound (50 µM) | Citation |

|---|---|---|---|

| Mitochondrial Fission | Drp-1 | Suppressed protein expression | medchemexpress.com |

| Mitochondrial Fusion | Mfn-2 | Enhanced protein expression | medchemexpress.com |

| Cell Cycle Progression | Cyclin D1 | Suppressed protein expression | medchemexpress.com |

| DNA Replication | PCNA | Suppressed protein expression | medchemexpress.com |

In Vitro and In Vivo Pharmacodynamic Studies

Pharmacodynamic studies have characterized the effects of this compound in both laboratory and living organisms. In vitro, Mabuterol demonstrated high potency in relaxing the isolated rat uterus, being three times more potent than isoprenaline. nih.gov However, it was significantly less potent (700 times less) than isoprenaline in relaxing the rabbit jejunum. nih.gov These studies also confirmed its specificity, showing no effect on alpha-adrenergic, acetylcholine, or histamine (B1213489) receptors. nih.gov

In vivo studies in rats, cats, and dogs showed that intravenous Mabuterol produced a dose-dependent decrease in blood pressure at doses from 0.3 to 1000 µg/kg. nih.gov Its effects on blood pressure and total peripheral vascular resistance were substantially less potent than those of isoprenaline in cats and dogs, highlighting its beta-2 selectivity and reduced cardiovascular impact at therapeutic doses. nih.gov Oral administration in rats also resulted in decreased blood pressure across a wide dose range. nih.gov

Bronchodilatory Efficacy and Underlying Mechanisms

This compound is a selective β2-adrenoceptor agonist that demonstrates potent bronchodilatory effects. Its mechanism of action involves the stimulation of β2-adrenergic receptors located on the smooth muscle of the airways, leading to muscle relaxation and a widening of the air passages. nih.gov This selective action minimizes cardiovascular side effects often associated with less selective beta-agonists. nih.gov

| Compound | Relative Potency |

|---|---|

| Mabuterol | More potent than Isoprenaline and Salbutamol |

| Isoprenaline | - |

| Salbutamol | - |

Inhibition of Bronchial Resistance in Experimental Models (e.g., Acetylcholine, Histamine, Antigen-induced)

Mabuterol has demonstrated significant efficacy in inhibiting increases in bronchial resistance caused by various bronchoconstrictor agents in anesthetized guinea pigs. When administered intravenously, mabuterol showed a longer duration of action compared to isoprenaline and salbutamol in counteracting bronchoconstriction induced by acetylcholine, histamine, and serotonin, although it was less potent. nih.gov

However, when administered intraduodenally, mabuterol was found to be 1.9 to 7.8 times more potent than isoprenaline and salbutamol. nih.gov In conscious guinea pigs with experimental asthma induced by acetylcholine, histamine, and antigens, subcutaneously administered mabuterol was less potent than the reference bronchodilators. In contrast, oral administration of mabuterol revealed it to be 26 to 102 times more potent than isoprenaline and salbutamol. nih.gov

| Administration Route | Inducing Agent | Potency Compared to Isoprenaline and Salbutamol |

|---|---|---|

| Intravenous | Acetylcholine, Histamine, Serotonin | Less potent, but longer duration of action |

| Intraduodenal | Not Specified | 1.9-7.8 times more potent |

| Subcutaneous | Acetylcholine, Histamine, Antigen | Less potent |

| Oral | Acetylcholine, Histamine, Antigen | 26-102 times more potent |

Cardiovascular Systemic Effects

The cardiovascular effects of mabuterol have been investigated in various animal models, revealing a profile of a β2-selective agonist with limited impact on the cardiovascular system at therapeutic doses.

Influence on Blood Pressure and Heart Rate Dynamics

Intravenous administration of mabuterol in rats, cats, and dogs resulted in a dose-dependent decrease in blood pressure at doses ranging from 0.3 to 1000 micrograms/kg. nih.gov The heart rate showed a slight increase at lower doses (0.3-30 micrograms/kg) and a decrease at higher doses (100-1000 micrograms/kg) in these animals. nih.gov In cats, the effects of mabuterol on blood pressure and heart rate were 14 and 104 times less potent, respectively, than those of isoprenaline. nih.gov In dogs, mabuterol was 356 times less potent than isoprenaline in affecting blood pressure. nih.gov

Oral administration of mabuterol in conscious and anesthetized rats also led to a decrease in blood pressure across a wide dose range (3 micrograms/kg to 100 mg/kg). nih.gov An increase in heart rate was observed at doses from 3 micrograms/kg to 10 mg/kg, while a decrease was noted at 100 mg/kg. nih.gov

| Animal Model | Parameter | Dose Range (µg/kg) | Observed Effect | Potency vs. Isoprenaline |

|---|---|---|---|---|

| Rats, Cats, Dogs | Blood Pressure | 0.3-1000 | Dose-dependent decrease | 14x less (Cats), 356x less (Dogs) |

| Heart Rate | 0.3-30 | Slight increase | 104x less (Cats) | |

| 100-1000 | Decrease |

Effects on Myocardial Contractile Force (e.g., dp/dt)

In cats, intravenous mabuterol had no effect on the maximum rate of rise of left ventricular pressure (dp/dt), a measure of myocardial contractility. nih.gov In dogs, a slight increase in dp/dt was observed. nih.gov In isolated guinea pig atria, mabuterol produced a slight increase in contractile force. nih.gov However, in the electrically driven left atrium, mabuterol had no effect. nih.gov Furthermore, mabuterol was found to inhibit the positive inotropic effect of isoprenaline at a concentration of 10(-7) g/ml. nih.gov

| Experimental Model | Parameter | Observed Effect |

|---|---|---|

| Cats (in vivo) | Left Ventricular dp/dt | No effect |

| Dogs (in vivo) | Left Ventricular dp/dt | Slight increase |

| Guinea Pig Atria (in vitro) | Contractile Force | Slight increase |

| Electrically Driven Guinea Pig Left Atrium (in vitro) | Contractile Force | No effect |

| - | Isoprenaline-induced Positive Inotropic Effect | Inhibited at 10(-7) g/ml |

Skeletal Muscle Pharmacodynamics

The effects of mabuterol on striated muscle have been investigated, particularly in comparison to isoprenaline. In studies on the cat soleus muscle, mabuterol demonstrated a depressive effect on incomplete tetanic contraction. The equipotent dose ratio of mabuterol to isoprenaline for this effect was 10.2. In contrast, neither indirect nor direct electrical stimulation-induced contractions of the diaphragm and gastrocnemius muscles were affected by mabuterol.

| Muscle Type | Stimulation | Effect of Mabuterol | Equipotent Dose Ratio (Mabuterol:Isoprenaline) |

|---|---|---|---|

| Cat Soleus Muscle | Incomplete Tetanic Contraction | Depression of contraction | 10.2 |

| Diaphragm and Gastrocnemius Muscle | Indirect/Direct Electrical Stimulation | No effect | - |

Anabolic Effects and Impact on Muscle Cell Growth and Viability

Beta-adrenoceptor agonists, the class of compounds to which mabuterol belongs, have been noted for their potential to increase skeletal muscle mass and reduce body fat, effects often described as "repartitioning effects". consensus.appnih.gov This has led to the investigation of their therapeutic potential for conditions involving muscle wasting, such as sarcopenia and cancer cachexia. consensus.appnih.gov The stimulation of the beta-adrenergic signaling pathway can elicit an anabolic response in skeletal muscle. nih.gov

While the general class of beta-agonists is examined for anabolic properties, specific research on mabuterol has investigated its effects on the proliferation of airway smooth muscle cells (ASMCs). nih.gov One study aimed to determine if mabuterol could inhibit ASMC proliferation induced by platelet-derived growth factor BB (PDGF-BB). nih.gov The findings from this investigation suggested that mabuterol restricts the proliferation of rat ASMCs. nih.gov The mechanism for this effect may be linked to the regulation of intracellular calcium and mitochondrial fission/fusion. nih.gov The study utilized Mdivi-1, a DRP1 inhibitor that affects mitochondrial fission, for comparison and found that both mabuterol and Mdivi-1 suppressed the induced proliferation. nih.gov Furthermore, analysis of the cell cycle indicated that mabuterol significantly controlled the S phase of the ASMC cycle. nih.gov

Myotube Formation and Myogenic Regulatory Gene Expression

The formation of mature muscle fibers, or myotubes, is a critical process in muscle development and repair known as myogenesis. wku.edu This process is tightly controlled by a group of transcription factors called myogenic regulatory factors (MRFs). nih.gov The primary MRFs include Myogenic factor 5 (Myf5), Myogenic differentiation 1 (MyoD), and Myogenin (MyoG), which act at various stages to guide the differentiation of muscle precursor cells into myotubes. wku.edunih.gov The expression of these genes is essential for the progression of myogenesis. nih.gov For instance, MyoD and Myf5 are crucial for establishing the myogenic lineage, while myogenin is involved in the later stages of terminal differentiation. nih.gov

While direct studies on mabuterol's effect on this process are not available, research on other beta-adrenergic receptor agonists like formoterol (B127741) provides insight into how this class of compounds might influence myogenesis. A study on human skeletal muscle cells investigated the effects of formoterol on the expression of myogenic regulatory genes during myotube formation. wku.edu In control cells, the expression of Myf5, MyoD, and MyoG naturally decreased as myogenesis concluded. wku.edu However, cells stimulated with formoterol showed elevated Myf5 expression at terminal differentiation compared to the control group, while MyoG and MyoD expression was lower than the control group at both mid-myogenesis and terminal differentiation. wku.edu

Beta-Adrenoceptor Signaling in Skeletal Muscle

The physiological importance of beta-adrenergic signaling is well-documented in cardiac muscle, and its significance in skeletal muscle is increasingly understood. nih.gov This signaling pathway is a key therapeutic target for muscle wasting disorders because of its role in regulating protein synthesis and degradation. nih.gov Stimulation of beta-adrenoceptors in skeletal muscle by agonists can lead to an increase in muscle mass and a decrease in fat mass. consensus.appnih.gov These anabolic actions have prompted examinations of beta-agonists in various animal models and human conditions of muscle wasting. nih.gov

The mechanism involves the activation of beta-2 adrenoceptors on the surface of skeletal muscle cells. This activation is a key pathway that contributes to the plasticity of skeletal muscle in response to stimuli. mdpi.com For example, research has shown that beta-2 adrenoceptor activation is a major mechanism leading to changes in mitochondrial function and morphology during aerobic exercise. mdpi.com This signaling can enhance maximal mitochondrial respiration in skeletal muscle fibers. mdpi.com While some beta-agonists have demonstrated potent anabolic effects on skeletal muscle mediated by beta-2 adrenoceptor activation, their therapeutic potential has been limited by undesirable cardiovascular side effects. consensus.appdrugbank.com

Effects on Other Smooth Muscle Organs (e.g., Uterus, Jejunum, Intestinal Propulsion)

Pharmacological studies have been conducted to determine the effects of mabuterol on various smooth muscle organs in comparison to other beta-agonists like isoprenaline and salbutamol. nih.gov

In an isolated rat uterus preparation, mabuterol demonstrated a potent relaxing effect. nih.gov Conversely, its potency was significantly lower in relaxing the isolated rabbit jejunum. nih.gov When administered orally, mabuterol was found to depress intestinal propulsion. nih.gov These studies indicate that mabuterol has a specific effect on beta-2 adrenoceptors with no stimulation of beta-1 receptors. nih.gov

The table below summarizes the comparative potency of mabuterol on different smooth muscle organs.

| Organ/System | Mabuterol's Relative Potency | Comparator | Finding |

| Isolated Rat Uterus | 3 times more potent | Isoprenaline | Mabuterol has a strong relaxing effect. nih.gov |

| Isolated Rabbit Jejunum | 700 times less potent | Isoprenaline | Mabuterol has a very weak relaxing effect. nih.gov |

| Intestinal Propulsion (oral admin.) | Equipotent | Isoprenaline | Mabuterol depresses intestinal propulsion. nih.gov |

| Intestinal Propulsion (oral admin.) | 2.5 times less potent | Salbutamol | Mabuterol is less effective at depressing propulsion than salbutamol. nih.gov |

Pharmacokinetic Characterization of Mabuterol Hydrochloride

Absorption Studies

The absorption of Mabuterol (B30384) hydrochloride from the gastrointestinal tract has been characterized through studies evaluating its oral uptake and specific sites of absorption.

Following oral administration in rats, radiolabelled Mabuterol hydrochloride is absorbed, with blood and tissue radioactivity levels reaching their maximum within one hour. nih.gov However, studies focusing on the specific enantiomers of mabuterol after oral administration of a racemic mixture showed a slower absorption profile. nih.gov The peak plasma concentrations (Cmax) for R- and S-mabuterol were reached at a mean time (tmax) of 5.3 and 5.7 hours, respectively. nih.gov

Pharmacokinetic analysis revealed significant differences between the two enantiomers, with the R-enantiomer showing a higher total exposure (AUC) and a longer half-life compared to the S-enantiomer, indicating that enantioselective pharmacokinetics occur during the metabolism phase. nih.gov

Enantioselective Pharmacokinetic Parameters of Mabuterol in Rats After a Single Oral Dose

| Parameter | R-Mabuterol | S-Mabuterol |

|---|---|---|

| Cmax (ng/mL) | 266.8 | 277.9 |

| tmax (h) | 5.3 | 5.7 |

| AUC₀-∞ (ng·h/mL) | 5938.9 | 4446.1 |

| Half-life (h) | 14.5 | 9.6 |

To pinpoint the specific site of absorption within the gastrointestinal tract, in situ studies using the gastrointestinal ligated loop technique have been performed in rats. nih.gov These investigations demonstrated that this compound is readily absorbed from the entire length of the small intestine. nih.gov

Distribution Profile

Once absorbed, the distribution of this compound throughout the body has been assessed using radiolabelled compounds to track its presence in various tissues and organs.

Studies in rats have shown that after oral administration, the radioactivity associated with this compound is distributed to numerous tissues. nih.gov Notably, the concentration of radioactivity in the liver, lung, kidney, and several secretory organs was found to be considerably higher than the levels observed in the blood. nih.gov These elevated tissue levels were sustained for approximately 2 to 6 hours post-administration, a phenomenon attributed to a slow gastric emptying of the radioactivity. nih.gov

The ability of a compound to cross the blood-brain barrier is a critical pharmacokinetic parameter. For this compound, investigations in rats have shown that the concentration of radioactivity in the Central Nervous System (CNS) was significantly lower than that found in other principal organs. nih.gov This finding of low CNS penetration was consistent for both oral and intravenous routes of administration. nih.gov

Whole-body autoradiography provides a visual map of the distribution of a radiolabeled compound across the entire body. njdmpk.comqps.com In studies with this compound, autoradiograms obtained after intravenous administration revealed the secretion of radioactivity into the stomach, indicating a pathway of elimination or distribution. nih.gov

Metabolism and Biotransformation Pathways

The biotransformation of this compound is a complex process primarily occurring through an oxidative deamination pathway. This process results in the formation of several metabolites, some of which retain pharmacological activity.

Identification of Metabolites (e.g., active tert.-butanol-amino-metabolite)

Research has identified multiple metabolites of mabuterol in urine through methods like thin-layer chromatography and mass spectroscopy. While mabuterol itself is active, only one of its metabolites, M-1, which is formed by the hydroxylation of the tert.-butyl group, has shown pharmacological effects. However, its selective beta 2-stimulating effect is reported to be 2 to 10 times lower than that of the parent compound, mabuterol. nih.gov This active metabolite, also referred to as the tert.-butanol-amino-metabolite, was found in negligible amounts in human plasma, with concentrations of less than 10 pg/ml. nih.gov

Other identified metabolites include:

M-2 (glycol)

M-3 (mandelic acid)

M-4 (aldehyde)

M-5 (benzoic acid)

M-6 (hippuric acid)

These other metabolites have not demonstrated any significant pharmacological activity. nih.gov

Table 1: Identified Metabolites of this compound

| Metabolite ID | Chemical Modification | Pharmacological Activity |

| M-1 | Hydroxylation of tert.-butyl group | Yes (2-10 times lower than mabuterol) |

| M-2 | Glycol formation | No appreciable activity |

| M-3 | Mandelic acid formation | No appreciable activity |

| M-4 | Aldehyde formation | No appreciable activity |

| M-5 | Benzoic acid formation | No appreciable activity |

| M-6 | Hippuric acid formation | No appreciable activity |

Enzyme Systems Involved in Metabolism (e.g., Cytochrome P450 interactions, butyrylcholinesterase)

The metabolism of mabuterol, like many xenobiotics, involves Phase I and Phase II biotransformation reactions.

Cytochrome P450 (CYP) Interactions: The Cytochrome P450 enzyme system, predominantly located in the liver, is responsible for the metabolism of a vast number of drugs. fda.govpressbooks.pubpharmacylibrary.com These enzymes carry out a variety of oxidative reactions. pharmaguideline.com While the specific CYP isozymes responsible for mabuterol metabolism are not definitively detailed in the provided information, it is known that phenylethanolamine derivatives, a class to which mabuterol belongs, are metabolized by this system. nih.gov

Butyrylcholinesterase (BChE): Butyrylcholinesterase is a nonspecific cholinesterase enzyme that hydrolyzes various choline-based esters and is known to metabolize certain drugs. nih.govwikipedia.org While its direct role in mabuterol metabolism is not explicitly stated in the search results, its presence in plasma and liver, the primary sites of drug metabolism, suggests a potential, though unconfirmed, involvement in the biotransformation of ester-containing drugs or their metabolites. nih.govnih.gov

Excretion Pathways

The elimination of mabuterol and its metabolites from the body occurs through several routes, with renal excretion being the most significant.

Renal Excretion (Urine)

Following oral administration in humans, the majority of the total radioactivity from labeled mabuterol is excreted through the kidneys. nih.gov Studies in rats have shown that approximately 60% of an oral dose is excreted in the urine within 24 hours. nih.gov In humans, about 80% of the dose is eliminated via renal pathways, with only 24% of that being the unchanged drug. nih.gov A separate study in humans found that after a single oral administration, the cumulative amount of mabuterol excreted in the urine over 72 hours was 64.3% of the administered dose. medchemexpress.cn

Fecal Excretion

Fecal excretion represents a secondary but notable pathway for the elimination of mabuterol. In rats, approximately 26% of an orally administered dose is excreted in the feces within 24 hours. nih.gov In humans, fecal excretion is considerably lower, accounting for only 3% of the total dose recovered over the entire study period. nih.gov

Biliary Excretion and Enterohepatic Circulation Assessment

Biliary excretion, the process of secreting drugs or their metabolites from the liver into the bile, plays a role in the elimination of mabuterol. researchgate.netnih.govwikipedia.org In rats, about 22% of an intravenously administered dose was excreted into the bile within 24 hours. nih.gov

Enterohepatic circulation is a process where substances excreted in the bile are reabsorbed in the intestine and returned to the liver. researchgate.netnih.govwikipedia.org Despite the significant biliary excretion of mabuterol observed in rats, no other evidence was found to suggest the occurrence of enterohepatic circulation for this compound. nih.gov

Table 2: Excretion of this compound

| Excretion Pathway | Percentage of Dose (Rats, 24h post-oral) | Percentage of Dose (Humans) |

| Renal (Urine) | ~60% nih.gov | ~80% (total radioactivity) nih.gov, 64.3% (unchanged drug, 72h) medchemexpress.cn |

| Fecal | ~26% nih.gov | 3% nih.gov |

| Biliary | ~22% (post-intravenous) nih.gov | Not specified |

Enantioselective Pharmacokinetics of this compound

The study of stereoisomers in pharmacology has revealed that enantiomers of a chiral drug can exhibit different pharmacokinetic and pharmacodynamic properties. Mabuterol, a β2-adrenergic agonist, is a chiral compound, and its enantiomers, R-mabuterol and S-mabuterol, display distinct pharmacokinetic behaviors. Research into the enantioselective pharmacokinetics of mabuterol has provided valuable insights into how each enantiomer is absorbed, distributed, metabolized, and eliminated.

Differential Pharmacokinetic Profiles of R and S Enantiomers

Studies conducted in rats following oral administration of racemic mabuterol have demonstrated significant differences in the pharmacokinetic profiles of the R- and S-enantiomers. After administering a 10 mg/kg dose of mabuterol racemate, both enantiomers were observed to be absorbed slowly. nih.gov However, key pharmacokinetic parameters indicated a clear enantioselectivity, particularly in the metabolism phase.

The peak plasma concentration (Cmax) for R-mabuterol was found to be 266.8 ng/mL, reached at a time to peak concentration (tmax) of 5.3 hours. nih.gov In contrast, the S-mabuterol enantiomer reached a slightly higher Cmax of 277.9 ng/mL at a tmax of 5.7 hours. nih.gov A more pronounced difference was observed in the area under the plasma concentration-time curve (AUC), which is a measure of total drug exposure. The AUC for R-mabuterol was significantly higher at 5,938.9 ng·h/mL compared to 4,446.1 ng·h/mL for S-mabuterol. nih.gov This suggests that the R-enantiomer has greater systemic exposure than the S-enantiomer.

| Parameter | R-Mabuterol | S-Mabuterol |

|---|---|---|

| Cmax (ng/mL) | 266.8 | 277.9 |

| tmax (h) | 5.3 | 5.7 |

| AUC (ng·h/mL) | 5,938.9 | 4,446.1 |

Enantiomeric Half-Life Comparisons

The disparity in the systemic exposure of the mabuterol enantiomers is further elucidated by the differences in their elimination half-lives. The half-life of a drug is the time it takes for the plasma concentration of the drug to be reduced by half. Research has shown that the R-enantiomer of mabuterol has a considerably longer half-life than the S-enantiomer. nih.govncats.io

Specifically, the half-life of R-mabuterol was determined to be 14.5 hours. nih.gov In contrast, the half-life of S-mabuterol was significantly shorter at 9.6 hours. nih.gov This difference in half-life contributes to the higher AUC observed for the R-enantiomer and indicates that the R-enantiomer is cleared from the body more slowly than the S-enantiomer. These findings underscore the enantioselective nature of mabuterol's metabolism. nih.gov

| Enantiomer | Half-Life (h) |

|---|---|

| R-Mabuterol | 14.5 |

| S-Mabuterol | 9.6 |

Toxicological Assessments of Mabuterol Hydrochloride

Genotoxicity Studies

Genotoxicity studies for mabuterol (B30384) hydrochloride have been conducted to assess its potential to cause DNA damage or mutations. A key study by Amemiya et al. (1984) concluded that mabuterol is not a mutagen based on a battery of tests. nih.gov The following sections detail the findings from these specific assays.

In Vitro Mutagenicity Assays (e.g., Ames Test, Bacterial Reverse Mutation Test)

The Ames test, a bacterial reverse mutation assay, was performed to evaluate the mutagenic potential of mabuterol hydrochloride. This widely used in vitro test utilizes various strains of Salmonella typhimurium that are engineered to be unable to synthesize the amino acid histidine. A positive result, indicating mutagenicity, is observed when the test compound causes the bacteria to revert to a state where they can again produce histidine and thus grow in a histidine-limited medium.

In the series of mutagenicity studies conducted, this compound was found to be non-mutagenic in the Ames test. nih.gov Specific details regarding the bacterial strains used and the concentrations of this compound tested are not extensively detailed in the available literature.

| Test System | Result | Conclusion |

|---|---|---|

| Ames Test (Bacterial Reverse Mutation Test) | Negative | Non-mutagenic |

DNA Repair Assays

DNA repair assays are designed to detect DNA damage by measuring the extent of DNA repair synthesis that a compound induces in treated cells. An increase in unscheduled DNA synthesis (UDS) is an indicator of DNA damage that has triggered the cell's repair mechanisms.

This compound was evaluated in a DNA repair test, which demonstrated that the compound is not a mutagen. nih.gov The specific methodology and cell types used in this assay for the assessment of this compound are not described in detail in the publicly available scientific literature.

| Test System | Result | Conclusion |

|---|---|---|

| DNA Repair Test | Negative | No evidence of DNA damage |

Chromosomal Aberration Tests (e.g., Micronucleus Test in Mammalian Somatic Cells)

The micronucleus test is a widely used method to assess chromosomal damage. It identifies the presence of micronuclei, which are small, extranuclear bodies that form during cell division from chromosome fragments or whole chromosomes that have not been incorporated into the daughter nuclei. An increase in the frequency of micronucleated cells in a treated population is an indication of clastogenic (chromosome-breaking) or aneugenic (chromosome-lagging) effects.

As part of a comprehensive series of mutagenicity studies, this compound was subjected to a micronucleus test. The results of this assay indicated that mabuterol is not a mutagen, suggesting it does not induce chromosomal damage under the tested conditions. nih.gov

| Test System | Result | Conclusion |

|---|---|---|

| Micronucleus Test | Negative | Non-clastogenic and non-aneugenic |

Sister Chromatid Exchange Analysis

Sister chromatid exchange (SCE) analysis is a sensitive cytogenetic assay that detects the reciprocal exchange of DNA between sister chromatids of a duplicating chromosome. An increase in the frequency of SCEs can indicate DNA damage and repair, and is often used to screen for potential mutagens and carcinogens.

There are no publicly available scientific studies that have specifically investigated the potential of this compound to induce sister chromatid exchange. Therefore, its activity in this particular genotoxicity assay remains uncharacterized in the available literature.

Gene Mutation Tests in Human Cells

Gene mutation tests in human cells are in vitro assays designed to detect forward or reverse mutations at specific gene loci in cultured human cells. These tests are important for evaluating the mutagenic potential of a substance directly in a human-relevant system.

A review of the available scientific literature did not identify any studies where this compound was assessed for its ability to induce gene mutations in human cells. Consequently, its potential to cause such effects has not been reported.

Carcinogenicity Investigations

The chronic toxicity of this compound was investigated in a 12-month study in Wistar rats and a 24-month study in Beagle dogs. In the one-year rat study, a finding of benign mesovarian leiomyomas was reported in 3 out of 56 female rats at the termination of the study. However, the study's authors concluded that this and other findings were within the range of spontaneous pathology for the rat strain and were not related to the substance.

| Species | Duration of Study | Key Findings | Author's Conclusion |

|---|---|---|---|

| Wistar Rat (female) | 12 months | Benign mesovarian leiomyomas in 3 of 56 animals | Considered part of the spontaneous pathology of the species |

| Beagle Dog | 24 months | No substance-related changes reported | No evidence of carcinogenicity |

Reproductive and Developmental Toxicity Studies

Specific studies evaluating the direct effects of this compound on fertility were not identified in a review of the available scientific literature. However, research into the broader class of beta-agonists has suggested potential impacts on female fertility. A study published in the European Respiratory Journal indicated that women with asthma who used short-acting beta-agonists took approximately 20% longer to become pregnant compared to other women. uspharmacist.com The researchers hypothesized that, in addition to affecting the lungs, beta-agonists could potentially cause inflammation in other parts of the body, including the uterus, or affect the health of eggs in the ovaries. uspharmacist.com It is important to note that these findings are for the general class of short-acting beta-agonists and not specifically for this compound.

Direct studies examining the placental transfer of this compound have not been reported. The ability of a drug to cross the placenta is influenced by several factors, including its molecular weight, lipid solubility, degree of ionization (pKa), and the extent to which it binds to plasma proteins. nih.gov Drugs with lower molecular weights (less than 500 Daltons) and higher lipid solubility tend to cross the placenta more readily. nih.govyoutube.com

Studies on other beta-2 adrenergic agonists, such as Salbutamol (B1663637), can provide some insight. An in-vitro study using a dual perfusion model of isolated human placental lobules found that Salbutamol does cross the placenta. The transfer was determined to occur via a flow-dependent diffusion process. nih.gov This suggests that related compounds like this compound may also have the potential to cross the placental barrier and reach the fetal circulation.

Immunological Toxicity

The potential for this compound to elicit an immune response has been evaluated in preclinical studies. A series of investigations conducted in guinea pigs and rats were performed to determine the antigenic potency of the compound. The results from these studies demonstrated that this compound did not possess any antigenic potential. nih.gov

Respiratory and Skin Sensitization Studies

Other Toxicological Endpoints

Acute toxicity studies have been conducted on this compound in various animal models to determine the median lethal dose (LD50) via different routes of administration. These studies are crucial for understanding the short-term poisoning potential of a substance. The acute oral LD50 was found to be between 199.9 and 319.3 mg/kg across mice, rats, rabbits, and dogs, with no significant differences observed between sexes. nih.gov The intravenous LD50 in these four species ranged from 18.3 to 51.1 mg/kg. nih.gov For intraperitoneal and subcutaneous routes, studies in mice and rats established LD50 values between 60 and 78.3 mg/kg and 113 and 125.7 mg/kg, respectively. nih.gov

Table 1: Acute Toxicity of this compound

| Route of Administration | Species | LD50 (mg/kg) |

|---|---|---|

| Oral | Mouse, Rat, Rabbit, Dog | 199.9 - 319.3 |

| Intravenous | Mouse, Rat, Rabbit, Dog | 18.3 - 51.1 |

| Intraperitoneal | Mouse, Rat | 60 - 78.3 |

| Subcutaneous | Mouse, Rat | 113 - 125.7 |

Data sourced from toxicology studies on mabuterol. nih.gov

Specific in-vivo or in-vitro studies detailing the local tolerance and irritation potential of this compound on skin and eyes are not extensively documented in the available scientific literature. However, some Safety Data Sheets (SDS) for this compound include standardized hazard statements. biosynth.comechemi.comaksci.com Specifically, the hazard statement H315, "Causes skin irritation," and H319, "Causes serious eye irritation," are listed. biosynth.comechemi.comaksci.com These classifications suggest a potential for this compound to cause reversible inflammatory effects upon contact with the skin and to induce significant irritation to the eyes. The underlying experimental data for these classifications are not provided in the publicly available documents.

Studies in animal models have provided insights into the specific target organ toxicity of this compound following both single (acute) and repeated exposure.

Single Exposure: In acute toxicity studies, high doses of this compound led to observable signs of toxicity affecting specific organ systems. In dogs, a high single dose of 50 mg/kg resulted in vomiting, diarrhea, tonic-clonic convulsions, and increased salivation, indicating effects on the gastrointestinal and central nervous systems. nih.gov One male dog in this high-dose group required euthanasia due to severe convulsions. nih.gov In rats, doses of 10 mg/kg and higher resulted in dose-dependent irritability and hypersalivation. nih.gov

Repeated Exposure: Subacute and chronic toxicity studies have been conducted in rats and dogs to evaluate the effects of repeated exposure to this compound.

In Wistar rats, repeated administration via gavage for one month at doses of 10 mg/kg and above caused irritability and hypersalivation. nih.gov At a high dose of 120 mg/kg, the substance was lethal to two male and one female rat. nih.gov In longer-term studies (3 and 6 months), doses of 1 and 2.5 mg/kg were well-tolerated. nih.gov A one-year study in female rats revealed benign mesovarian leiomyomas in 3 out of 56 animals, though the report suggests these findings may fall within the spontaneous pathology for the species. nih.gov

In Beagle dogs, repeated dosing via gelatin capsule for up to 24 months showed that doses of 0.05, 0.5, and 5 mg/kg were well-tolerated. nih.gov A high dose of 50 mg/kg (later reduced to 25 mg/kg) induced vomiting, diarrhea, tonic-clonic convulsions, and increased salivation. nih.gov No other substance-related changes were reported, with observed findings being consistent with the spontaneous pathology of the species. nih.gov

Table 2: Summary of Findings in Repeated Dose Toxicity Studies of this compound

| Species | Duration | Route | Doses (mg/kg/day) | Observed Effects |

|---|---|---|---|---|

| Rat | 1 Month | Gavage | 10, 20, 40, 80, 120 | Irritability and hypersalivation at ≥10 mg/kg. Lethality at 120 mg/kg. |

| Rat | 3 & 6 Months | Gavage | 1, 2.5, 10, 40 | 1 and 2.5 mg/kg were well-tolerated. |

| Rat | 12 Months | In food | 2.5, 10, 40 | Benign mesovarian leiomyomas in 3/56 females. |

| Dog | 6 & 24 Months | Capsule | 0.05, 0.5, 5, 50 (25) | 0.05, 0.5, and 5 mg/kg well-tolerated. Vomiting, diarrhea, convulsions, and salivation at 50 mg/kg. |

Data sourced from subacute and chronic toxicology studies. nih.gov

Drug Interaction Studies Involving Mabuterol Hydrochloride

Pharmacokinetic Interaction Mechanisms

Pharmacokinetic interactions involve the alteration of a drug's absorption, distribution, metabolism, or excretion by another agent. For Mabuterol (B30384) hydrochloride, the primary theoretical concerns would revolve around its metabolic pathways and its potential interaction with drug transporter systems.

The Cytochrome P450 (CYP450) system is a superfamily of enzymes primarily responsible for the metabolism of a vast number of drugs. Induction of these enzymes can lead to accelerated drug clearance and reduced efficacy, while inhibition can result in decreased metabolism, leading to elevated drug levels and an increased risk of toxicity.

Currently, there is a lack of specific published research investigating the potential of Mabuterol hydrochloride to either induce or inhibit major CYP450 isoenzymes. Human pharmacokinetic studies have indicated that Mabuterol is metabolized, with unchanged drug and various metabolites excreted in the urine. However, the specific enzymes involved in its metabolism have not been fully elucidated. Without dedicated in vitro or in vivo studies, the potential for this compound to alter the metabolism of co-administered drugs via the CYP450 system remains unknown.

Table 1: Hypothetical Impact of CYP450 Interactions on this compound (Note: This table is for illustrative purposes as no specific data for this compound is available)

| Interacting Agent | Potential Mechanism | Hypothetical Effect on this compound Plasma Concentration |

| Potent CYP450 Inhibitor (e.g., Ketoconazole) | Inhibition of Mabuterol metabolism | Increase |

| Potent CYP450 Inducer (e.g., Rifampin) | Induction of Mabuterol metabolism | Decrease |

Drug transporters, such as P-glycoprotein (P-gp), play a crucial role in the absorption and disposition of many drugs by actively transporting them across cell membranes. Inhibition or induction of these transporters can lead to clinically significant drug interactions.

Similar to the situation with metabolizing enzymes, there is a paucity of specific data on whether this compound is a substrate, inhibitor, or inducer of key drug transporter systems like P-gp. Therefore, its potential to be affected by or to affect the pharmacokinetics of other drugs through this mechanism has not been established.

Pharmacodynamic Interaction Mechanisms

Pharmacodynamic interactions occur when two drugs act on the same or interrelated physiological systems, resulting in additive, synergistic, or antagonistic effects. For this compound, a beta-2 adrenergic agonist, the most clinically relevant pharmacodynamic interactions are with other drugs that affect the cardiovascular and adrenergic systems.

The concurrent use of this compound with other beta-agonists (e.g., salbutamol (B1663637), formoterol) is expected to result in additive pharmacodynamic effects. Since both agents stimulate beta-adrenergic receptors, their combined use can lead to an increased risk of cardiovascular side effects.

Pharmacological studies on Mabuterol have shown that it can produce a dose-dependent decrease in blood pressure and a slight increase in heart rate at therapeutic doses nih.gov. The co-administration of another beta-agonist could potentiate these effects, leading to an increased risk of tachycardia, palpitations, and potentially more severe cardiovascular events, particularly in sensitive individuals or at high doses.

Table 2: Potential Additive Cardiovascular Effects with Co-administration of Beta-Agonists

| Cardiovascular Parameter | Effect of this compound | Potential Additive Effect with another Beta-Agonist |

| Heart Rate | Slight Increase nih.gov | Further Increase |

| Blood Pressure | Decrease nih.gov | Further Decrease |

| Risk of Arrhythmias | Potential Increase | Increased Risk |

Beta-blockers are pharmacological antagonists of beta-adrenergic receptors and are commonly used in the management of cardiovascular conditions. The concurrent administration of a non-selective beta-blocker (e.g., propranolol) with this compound would be expected to result in mutual antagonism.

The beta-blocker would competitively inhibit the binding of this compound to beta-2 adrenergic receptors in the bronchial smooth muscle, thereby diminishing its bronchodilatory effect. Conversely, this compound would counteract the effects of the beta-blocker on the cardiovascular system. Even cardioselective beta-1 blockers may lose their selectivity at higher doses and could potentially interfere with the therapeutic effects of this compound. Therefore, the combination is generally not recommended.

Certain classes of antidepressants can potentiate the cardiovascular effects of sympathomimetic drugs like this compound.

Monoamine Oxidase Inhibitors (MAOIs): MAOIs increase the synaptic availability of catecholamines. Although Mabuterol is a direct-acting sympathomimetic, the potentiation of the cardiovascular effects of beta-2 agonists by MAOIs is a recognized potential interaction. This could lead to an exaggerated increase in heart rate and blood pressure.

Tricyclic Antidepressants (TCAs): TCAs can inhibit the reuptake of norepinephrine (B1679862) and may also have direct effects on adrenergic receptors. The co-administration of TCAs with beta-2 agonists may increase the risk of cardiovascular adverse effects, including tachycardia and arrhythmias.

Due to these potential interactions, caution is advised when this compound is to be administered to patients undergoing treatment with MAOIs or tricyclic antidepressants.

Analytical and Synthetic Research of Mabuterol Hydrochloride

Analytical Method Development and Validation for Quantification

The accurate quantification of Mabuterol (B30384) hydrochloride in various matrices is crucial for research and regulatory purposes. A range of analytical techniques have been developed and validated, each offering distinct advantages in terms of sensitivity, selectivity, and throughput.

Chromatographic Techniques (e.g., HPLC, GC-MS, LC-MS/MS, Capillary Electrophoresis)

Chromatographic methods are fundamental for the separation and quantification of Mabuterol hydrochloride from complex mixtures. These techniques are widely employed due to their high resolution and sensitivity. encyclopedia.pubnih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the analysis of Mabuterol. Enantioselective analysis has been achieved using sequential achiral (ODS column) and chiral (Chirobiotic-V) liquid chromatographic methods. researchgate.net Reverse-phase HPLC with UV detection is also commonly used for quantification in pharmaceutical dosage forms. nihs.go.jp For instance, a method for analyzing this compound tablets utilizes an octadecylsilanized silica (B1680970) gel column with UV detection at 244 nm. nihs.go.jp

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust method for the identification and quantification of Mabuterol and other β-agonist residues in samples like liver and meat. researchgate.net However, the pretreatment for GC-MS can be complex, and the detection limits may be higher compared to other mass spectrometry-based methods. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is considered a highly sensitive and specific method for detecting β-agonists. nih.gov It offers high accuracy and good repeatability for quantitative analysis. researchgate.net This technique is often used as a confirmatory method for results obtained from screening assays. nih.gov

Capillary Electrophoresis (CE): CE has emerged as a significant technique in pharmaceutical analysis due to its high efficiency, short analysis time, and minimal solvent consumption. elsevierpure.comnih.gov It is used for various applications, including enantiomer separation and purity determination of drugs. springernature.comelsevierpure.com In CE, analytes are separated within a capillary based on their electrophoretic mobility in an electric field. nih.gov

Interactive Table: Chromatographic Conditions for Mabuterol Analysis

| Technique | Column/Capillary | Mobile Phase/Buffer | Detection | Application | Reference |

|---|---|---|---|---|---|

| HPLC | Octadecylsilanized silica gel (5 µm, 4.6 mm x 15 cm) | Not Specified | UV (244 nm) | Quantification in tablets | nihs.go.jp |

| Chiral HPLC | Chirobiotic-V | Various combinations of isopropanol (B130326), ethanol, acetonitrile, methanol, and n-hexane | Not Specified | Enantioseparation | researchgate.net |

| GC-MS | Not Specified | Not Specified | Mass Spectrometry | Identification and quantitation in liver and meat | researchgate.net |

| LC-MS/MS | Not Specified | Not Specified | Tandem Mass Spectrometry | Confirmatory analysis of β-agonists | nih.gov |

| Capillary Electrophoresis | Fused silica capillary | Background electrolyte (BGE) at a specific pH | UV, Mass Spectrometry | Pharmaceutical analysis, enantiomer separation | nih.govspringernature.com |

Spectroscopic and Spectrophotometric Methods

Spectroscopic techniques provide a rapid and non-destructive means of analysis. While often used for qualitative identification, spectrophotometric methods can be developed for quantitative purposes.

UV-Visible Spectrophotometry: This method is based on the principle that the drug absorbs light in the UV-visible range. For the related compound bambuterol (B1223079) hydrochloride, a simple, rapid, and precise spectrophotometric method has been developed where the absorbance is measured at its wavelength of maximum absorption (e.g., 265 nm in methanol). orientjchem.orgresearchgate.net Linearity is typically observed over a specific concentration range, allowing for quantification. orientjchem.org The application of derivative spectrophotometry can also be used to enhance specificity. ijrpr.com These methods are often validated for accuracy, precision, and linearity according to established guidelines. ijrpr.comresearchgate.net

Spectrofluorimetry: For certain phenolic drugs, spectrofluorimetric methods have been developed based on their reaction with oxidizing agents like cerium (IV), which produces fluorescent cerium (III). nih.gov This approach offers high sensitivity. Novel spectrofluorimetric methods, including first derivative and synchronous spectrofluorimetry, have been developed for the simultaneous determination of bambuterol and its metabolite, terbutaline, demonstrating the potential for analyzing related compounds. ekb.eg

Immunoassays (e.g., Enzyme Immunoassay, Radioimmunoassay)

Immunoassays are highly specific and sensitive methods based on the principle of antigen-antibody recognition. researchgate.net They are particularly useful for screening large numbers of samples.

Enzyme Immunoassay (EIA): A sensitive double-antibody, heterologous enzyme immunoassay has been established for Mabuterol. medchemexpress.cn This competitive assay involves an antibody raised against a diazotized Mabuterol-human serum albumin conjugate and a labeled Mabuterol analog. The assay can detect Mabuterol in the picogram range (0.5 to 100 pg/tube). medchemexpress.cn

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a widely used immunoassay format that is cost-effective and suitable for high-throughput testing with relatively simple sample preparation. researchgate.nettandfonline.com It has been applied to the detection of clenbuterol (B1669167), a structurally similar β-agonist, in various biological matrices. ncats.io

Rapid Detection Methods (e.g., Immunochromatographic Test Strips)

There is a growing need for rapid, on-site screening methods for various analytes. Lateral flow immunochromatographic (LFIC) assays, or test strips, meet this need by being simple, rapid, and specific. researchgate.net

An immunochromatographic test strip has been developed for the rapid detection of Mabuterol and the structurally similar Mapenterol in pig urine. tandfonline.com This method utilizes a specific monoclonal antibody against Mabuterol. researchgate.nettandfonline.com In this competitive assay format, if Mabuterol is present in the sample, it binds to the gold-labeled antibody, preventing it from binding to the antigen immobilized on the test line. tandfonline.com

Interactive Table: Performance of Rapid Immunochromatographic Test Strip for Mabuterol

| Parameter | Value | Matrix | Reference |

|---|---|---|---|

| Cut-off Limit | 10 ng/mL | 0.01 M PBS (pH 7.4) | researchgate.nettandfonline.com |

| Cut-off Limit | 10 ng/mL | Pig Urine | researchgate.nettandfonline.com |

| Analysis Time | < 5 minutes | Pig Urine | researchgate.nettandfonline.com |

Bioanalytical Assay Validation Parameters

The validation of bioanalytical methods is essential to ensure the reliability and reproducibility of quantitative data from biological matrices. pmda.go.jpuci.edu Regulatory agencies like the FDA provide detailed guidance on the parameters that must be evaluated. fda.gov

A full validation is required when establishing a new bioanalytical method and includes the following key parameters: pmda.go.jpnih.gov

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. fda.gov

Accuracy: The closeness of the determined value to the nominal or known true value. It is typically assessed using Quality Control (QC) samples at different concentration levels. nih.gov

Precision: The closeness of agreement among a series of measurements. It is evaluated as repeatability (intra-day) and intermediate precision (inter-day). nih.gov

Calibration Curve: The relationship between the instrument response and the known concentration of the analyte. The curve should have a defined range with an upper and lower limit of quantification. nih.gov

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte on the calibration curve that can be measured with acceptable accuracy and precision. nih.gov

Recovery: The extraction efficiency of an analytical method, determined by comparing the analytical response of extracted samples to that of un-extracted standards. fda.gov

Matrix Effect: The direct or indirect alteration of the analytical response due to the presence of unintended analytes or other interfering substances in the sample matrix. pmda.go.jp

Stability: The chemical stability of the analyte in a given matrix under specific conditions for defined periods. This includes freeze-thaw stability, short-term stability, and long-term storage stability. fda.gov

Partial validation is performed for minor modifications to a previously validated method, while cross-validation is conducted when data are obtained from two or more different bioanalytical methods. pmda.go.jpnih.gov

Synthetic Methodologies and Process Chemistry

The chemical synthesis of this compound involves a multi-step process starting from commercially available precursors. Several synthetic routes have been reported in the literature.

One common synthetic pathway begins with 4-amino-3-(trifluoromethyl)benzoic acid. wikipedia.org The synthesis proceeds through the following key steps:

Chlorination: The starting material, 4-amino-3-(trifluoromethyl)benzoic acid, is chlorinated to yield 4-amino-3-chloro-5-(trifluoromethyl)benzoic acid. wikipedia.orgdrugfuture.com

Acyl Chloride Formation: The resulting benzoic acid derivative is converted to its corresponding acyl chloride, 4-amino-3-chloro-5-(trifluoromethyl)benzoyl chloride, often using a reagent like thionyl chloride. wikipedia.org

Acetophenone (B1666503) Formation: The acyl chloride is then reacted with diethyl malonate to form the acetophenone derivative, 1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethanone. wikipedia.org

Bromination: The acetophenone is brominated at the alpha-carbon position, typically using bromine in acetic acid, to produce 1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]-2-bromoethanone. wikipedia.orgdrugfuture.com

Amination: The bromo-ketone is then reacted with tert-butylamine (B42293) to introduce the side chain, yielding 1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]-2-(tert-butylamino)ethanone. wikipedia.org

Reduction: The ketone functional group is reduced to a hydroxyl group using a reducing agent such as sodium borohydride (B1222165), forming the Mabuterol base. wikipedia.orgdrugfuture.com

Salt Formation: Finally, the Mabuterol base is treated with hydrochloric acid to form the stable this compound salt. drugfuture.com

The optical isomers of Mabuterol can be separated by forming diastereomeric esters. drugfuture.com

Optimization of Synthetic Routes

The synthesis of racemic Mabuterol involves a multi-step process. A known pathway begins with 4'-Amino-3'-chloro-5'-(trifluoromethyl)acetophenone. This starting material undergoes a three-step reaction sequence to yield the final product. The process includes bromination, reaction with tert-butylamine, and a final reduction step using sodium borohydride to produce the racemic mixture of Mabuterol.

Reducing the Number of Steps: Creating a more efficient and cost-effective process.

Enhancing Safety and Environmental Profile: Substituting hazardous reagents or solvents with safer, greener alternatives.

Ensuring Scalability: Developing a process that is robust and reproducible on an industrial scale.

For similar compounds, optimization may involve investigating different catalysts, reaction conditions (temperature, pressure, time), and purification methods to achieve higher purity and yield. For instance, in the synthesis of other pharmaceutical hydrochlorides, optimization efforts have focused on chiral separation techniques and controlling reaction conditions to produce compounds with high chemical and enantiomeric purity.

Enantiomeric Synthesis and Separation

As Mabuterol possesses a chiral center, its enantiomers can exhibit different pharmacological and pharmacokinetic properties. Therefore, the ability to synthesize or separate these enantiomers is crucial for research and potential therapeutic applications. The primary focus of published research has been on the separation of the racemic mixture rather than direct asymmetric synthesis.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for chiral separations. A validated method for separating Mabuterol enantiomers has been developed using a sequential achiral and chiral HPLC approach. This method first isolates the Mabuterol racemate from other substances on a standard ODS (octadecylsilanized silica gel) column. Subsequently, the enantiomers are separated on a specialized chiral stationary phase (CSP).

One successful CSP for this separation is the Chirobiotic V column, which is based on the macrocyclic glycopeptide antibiotic vancomycin. The differential interaction between the individual enantiomers and the chiral selector in the column leads to different retention times, allowing for their separation and quantification. Research has also shown that other macrocyclic antibiotic CSPs are effective for the enantiomeric resolution of various β2-agonists, including Mabuterol.

| Parameter | Description |

|---|---|

| Technique | Sequential Achiral and Chiral HPLC pharmaffiliates.com |

| Achiral Column | ODS (Octadecylsilane) pharmaffiliates.com |

| Chiral Column | Chirobiotic V (Vancomycin-based) pharmaffiliates.com |

| Purpose | Separation and quantification of R- and S-mabuterol enantiomers in biological samples pharmaffiliates.com |

Impurity Profiling and Characterization

Impurity profiling is a cornerstone of pharmaceutical quality control, involving the identification, characterization, and quantification of impurities in a drug substance. These impurities can arise from the manufacturing process (related substances) or from the degradation of the drug over time.

Identification of Related Substances and Degradation Products

Related substances are impurities that are structurally similar to the active pharmaceutical ingredient (API) and can originate from starting materials or be formed as by-products during synthesis. Degradation products form when the drug substance is exposed to stress conditions such as acid, base, light, heat, or oxidation.

Forced degradation studies are intentionally conducted to produce these degradation products. asianjpr.comajpsonline.comnih.gov These studies help to establish the degradation pathways and develop stability-indicating analytical methods that can separate the API from all potential impurities. asianjpr.comnih.gov While a specific forced degradation study for Mabuterol is not detailed in the available literature, the process would typically involve exposing this compound to conditions like 0.1–1 M hydrochloric acid, 0.1–1 M sodium hydroxide, 3-30% hydrogen peroxide, heat, and UV light to generate and identify potential degradants. asianjpr.comnih.gov

Several process-related impurities and intermediates for Mabuterol have been identified and are available as reference standards. These are crucial for validating analytical methods designed to detect and quantify impurities in the final drug substance.

| Compound Name | CAS Number | Molecular Formula | Role |

|---|---|---|---|

| 1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]ethanone | 97760-76-4 | C₉H₇ClF₃NO | Synthesis Intermediate pharmaffiliates.com |

| 1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-bromo-ethanone | 97760-87-7 | C₉H₆BrClF₃NO | Synthesis Intermediate pharmaffiliates.com |

Assessment of Enantiomeric Purity

For a chiral drug, the undesired enantiomer is considered an impurity. The assessment of enantiomeric purity, often expressed as enantiomeric excess (e.e.), is therefore a critical quality attribute.

The primary method for assessing the enantiomeric purity of Mabuterol is the same chiral HPLC method used for its separation. pharmaffiliates.com By achieving baseline separation of the two enantiomers, the area of the peak corresponding to the unwanted enantiomer can be accurately measured. This allows for the calculation of its percentage relative to the desired enantiomer, thus determining the enantiomeric purity of the sample.

Other analytical techniques are also widely used for determining the enantiomeric purity of pharmaceutical compounds: